molecular formula C24H21N3O2 B11139831 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide

Cat. No.: B11139831
M. Wt: 383.4 g/mol
InChI Key: NIISVPCDAVDMRG-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling and metabolism. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-phenylpropyl)benzamide may exhibit unique biological activities and pharmacokinetic properties due to the specific arrangement of its functional groups. These differences can influence its binding affinity to molecular targets, its metabolic stability, and its overall therapeutic potential.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C24H21N3O2/c28-23(25-16-8-11-18-9-2-1-3-10-18)20-13-5-7-15-22(20)27-17-26-21-14-6-4-12-19(21)24(27)29/h1-7,9-10,12-15,17H,8,11,16H2,(H,25,28)

InChI Key

NIISVPCDAVDMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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